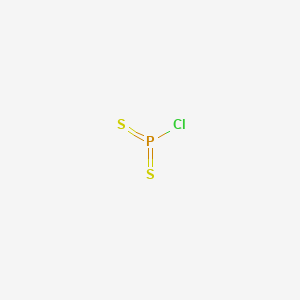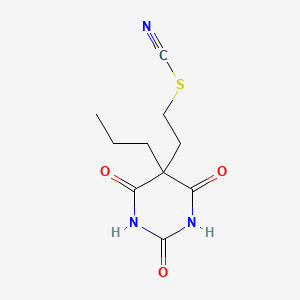
2-(2,4,6-Trioxo-5-propyl-1,3-diazinan-5-yl)ethyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,6-Trioxo-5-propyl-1,3-diazinan-5-yl)ethyl thiocyanate is a chemical compound with a complex structure that includes a diazinane ring substituted with propyl and thiocyanate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trioxo-5-propyl-1,3-diazinan-5-yl)ethyl thiocyanate typically involves the alkylation of cyanuric acid derivatives. One common method includes the reaction of cyanuric acid trisodium salt with 2-haloacetic acid derivatives under heating conditions, often in solvents like dimethylformamide (DMF) or hexamethylphosphoramide (HMPA) at temperatures around 190–195°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4,6-Trioxo-5-propyl-1,3-diazinan-5-yl)ethyl thiocyanate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or other reduced forms.
Substitution: The thiocyanate group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(2,4,6-Trioxo-5-propyl-1,3-diazinan-5-yl)ethyl thiocyanate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or probes for studying biological pathways.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-(2,4,6-Trioxo-5-propyl-1,3-diazinan-5-yl)ethyl thiocyanate involves its interaction with molecular targets through its functional groups. The thiocyanate group can participate in nucleophilic substitution reactions, while the diazinane ring can interact with various biological molecules. These interactions can modulate the activity of enzymes or other proteins, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trioxo-1,3,5-triazinane derivatives: These compounds share a similar core structure but differ in their substituents, leading to different chemical and biological properties.
Propanephosphonic acid anhydride (T3P): This compound is used in similar synthetic applications but has a different functional group arrangement.
Uniqueness
2-(2,4,6-Trioxo-5-propyl-1,3-diazinan-5-yl)ethyl thiocyanate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
68160-49-6 |
|---|---|
Formule moléculaire |
C10H13N3O3S |
Poids moléculaire |
255.30 g/mol |
Nom IUPAC |
2-(2,4,6-trioxo-5-propyl-1,3-diazinan-5-yl)ethyl thiocyanate |
InChI |
InChI=1S/C10H13N3O3S/c1-2-3-10(4-5-17-6-11)7(14)12-9(16)13-8(10)15/h2-5H2,1H3,(H2,12,13,14,15,16) |
Clé InChI |
XNRPWUDLRCYHNK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(C(=O)NC(=O)NC1=O)CCSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propanol, 1,1'-[[[2-(3-chloro-2-hydroxypropoxy)phenyl]methylene]bis(4,1-phenyleneoxy)]bis[3-chloro-](/img/structure/B14479581.png)
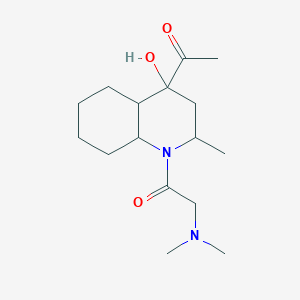
![[(2-Hydroxyethyl)(tridecyl)amino]oxidanide](/img/structure/B14479586.png)
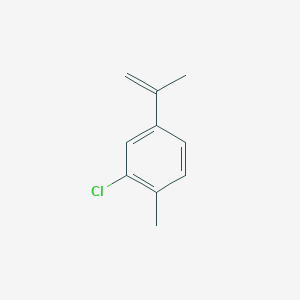



![4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate](/img/structure/B14479627.png)
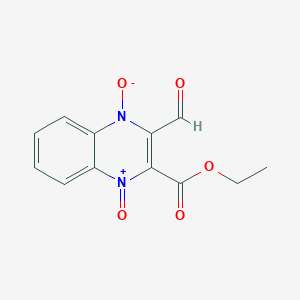
![2-{[Hydroxy(phenyl)amino]methyl}phenol](/img/structure/B14479637.png)
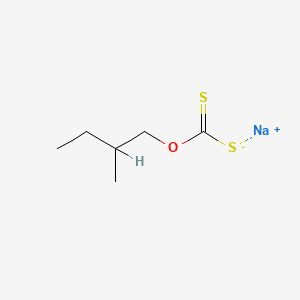

![N,N'-([1,1'-Biphenyl]-2,2'-diyl)bis[2-(hydroxyimino)acetamide]](/img/structure/B14479654.png)
